5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds characterized by a fused isoquinoline structure. This specific compound is notable for the presence of a bromine atom at the fifth position and a hydroxyl group at the sixth position of the tetrahydroisoquinoline framework. The compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol can be synthesized through various chemical reactions involving starting materials such as 1,2,3,4-tetrahydroisoquinoline. The synthesis typically involves bromination followed by hydroxylation processes.
This compound is classified as an organic heterocyclic compound and falls under the category of alkaloids due to its nitrogen-containing structure. Its unique functional groups contribute to its reactivity and biological properties.
The synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol generally involves two main steps:
The reaction conditions for both steps are critical. For bromination, temperature control and the choice of solvent can significantly affect yield and purity. The hydroxylation step often requires careful selection of oxidizing agents to ensure selectivity and minimize side reactions.
The molecular formula for 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is C_11H_12BrN_1O_1. The structure consists of a bicyclic ring system with a hydroxyl group (-OH) and a bromine atom (Br) attached to the carbon framework.
Key structural data include:
5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with various biological targets. The presence of the bromine atom and hydroxyl group enhances its reactivity and potential biological activity. These functional groups may facilitate binding to specific enzymes or receptors in biological systems, leading to observed effects such as antimicrobial or anticancer activities .
Key physical properties include:
The chemical properties are influenced by the functional groups present:
5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific applications:
Tetrahydroisoquinoline (THIQ) alkaloids have evolved from naturally occurring neuroactive compounds to synthetically optimized drug candidates over more than four decades of research. The THIQ core first gained prominence with the isolation of antitumor antibiotics like naphthyridinomycin (1974) and saframycins (1970s-1980s), revealing the scaffold's significant biological potential [7]. These early natural products demonstrated that the THIQ framework could interact with complex biological targets, particularly DNA-processing enzymes, through multifaceted molecular recognition. The subsequent synthetic exploration of THIQs has yielded clinically impactful compounds across diverse therapeutic categories, including the muscle relaxant doxacurium, the vasodilator quinapril (ACE inhibitor), and the antimicrobial cethromycin [7].
Table 1: Evolution of Key Tetrahydroisoquinoline Derivatives in Medicinal Chemistry
Compound | Structural Features | Therapeutic Application | Development Era |
---|---|---|---|
Naphthyridinomycin | Pentacyclic THIQ | Antitumor antibiotic | 1974 (Isolation) |
Saframycin A | Tetrahydroisoquinolinequinone | DNA-binding antitumor agent | 1970s |
Doxacurium | Bis-THIQ derivative | Neuromuscular blocker | 1980s-1990s |
Quinapril | THIQ fused with dihydropyridine | Antihypertensive (ACE inhibitor) | 1980s |
5-Bromo-2-(3,4,5-trimethoxybenzyl)-THIQ | Brominated with trimethoxybenzyl | Synthetic intermediate | 2010s-Present [10] |
The strategic functionalization of THIQs through bromination represents a more recent innovation in structure-activity relationship (SAR) exploration. Bromination at specific positions—particularly C5, C6, or C7—enables both steric and electronic modulation of the core scaffold while providing handles for further chemical elaboration via cross-coupling chemistry. The emergence of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol represents an advancement in this functionalization strategy, combining two distinct pharmacophoric elements (bromine and hydroxyl) on the THIQ scaffold. This dual-functionalization approach reflects the contemporary medicinal chemistry paradigm of creating multi-functional building blocks that retain the favorable pharmacokinetic properties of the THIQ scaffold—including demonstrated blood-brain barrier permeability and metabolic stability—while introducing targeted modifications to enhance target engagement specificity [3] [7]. The bromo-hydroxy-THIQ architecture thus occupies a strategic position in modern heterocyclic medicinal chemistry, serving as a versatile intermediate for the development of next-generation therapeutics targeting neurological disorders, infectious diseases, and cancer.
Bromine introduction into heterocyclic frameworks—particularly at specific positions on privileged scaffolds like THIQ—produces profound effects on molecular properties that extend beyond simple steric bulk. In 5-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives, bromine serves as a multifunctional modulator influencing electronic distribution, lipophilicity, and molecular recognition. Positioned at C5, the bromine atom exerts both steric and electronic effects that significantly alter the molecule's interactions with biological targets:
Steric and Electronic Effects: Bromine's substantial van der Waals radius (1.85 Å) creates a pronounced steric contour that influences binding pocket accommodation. Computational studies of brominated THIQs reveal decreased molecular flexibility and restricted rotation around the C5 position compared to non-halogenated analogs. Simultaneously, bromine's electron-withdrawing inductive effect (+I effect) and electron-donating resonance properties (+R effect) create complex electronic perturbations throughout the fused ring system. This dual electronic character polarizes the aromatic ring, enhancing hydrogen bond acceptor capability at the nitrogen atom while reducing electron density at ortho/para positions [1] [9].
Lipophilicity Modulation: Bromine substitution systematically increases lipophilicity as measured by calculated partition coefficients (cLogP). For unsubstituted THIQ, experimental LogP values range between 1.0-1.5, while computational predictions for 5-Bromo-1,2,3,4-tetrahydroisoquinoline show a substantial increase to approximately 2.28 [3]. This enhanced lipophilicity facilitates membrane permeation—particularly relevant for central nervous system (CNS) targets—as evidenced by in silico predictions of blood-brain barrier permeability (BBB score: 0.97) for brominated THIQs [3].
Synthetic Versatility: Bromine serves as a strategic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig transformations. This enables efficient derivatization to create diverse analogs without requiring de novo synthesis of the THIQ core. The C5 position is particularly amenable to such reactions due to reduced steric hindrance compared to C6 or C8 positions [1] [9].
Table 2: Comparative Structural Properties of Brominated Tetrahydroisoquinolines
Property | 5-Bromo-THIQ | 5-Bromo-6-hydroxy-THIQ | Unsubstituted THIQ |
---|---|---|---|
Molecular Weight | 212.09 g/mol [1] | 228.09 g/mol [2] | 133.19 g/mol |
cLogP (Consensus) | 2.28 [3] | 1.85 (Predicted) | 1.22 |
Topological Polar Surface Area | 12.03 Ų [3] | 32.7 Ų (Calculated) | 12.03 Ų |
H-Bond Acceptors | 1 | 2 | 1 |
Molecular Volume | 175.3 ų [3] | 181.5 ų (Calculated) | 142.7 ų |
The specific positioning of bromine at C5 rather than C6, C7, or C8 creates distinct electronic and steric environments. C5-brominated THIQs demonstrate reduced electron density at the adjacent C4a and C6 positions, which becomes particularly consequential when combined with the C6 hydroxyl group in the hybrid structure. Nuclear magnetic resonance (NMR) studies of analogous brominated THIQs reveal distinctive downfield shifts of ortho protons (0.3-0.5 ppm), confirming bromine's substantial electron-withdrawing effect on the aromatic system. These electronic alterations significantly influence binding interactions with biological targets—particularly those requiring π-stacking or cation-π interactions—making brominated THIQs valuable tools for SAR optimization across diverse therapeutic targets [1] [3] [9].
The strategic incorporation of hydroxyl groups—particularly at the C6 position—in brominated tetrahydroisoquinoline scaffolds fundamentally alters molecular interactions through hydrogen bonding, polarity modulation, and chelation capacity. In 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol, the phenolic hydroxyl group creates a multifunctional pharmacophore with enhanced target engagement versatility compared to non-hydroxylated analogs. This hydroxylation strategy builds upon the established bioactivity of naturally occurring hydroxy-substituted isoquinolines—such as the antioxidant salsolinol and the adrenergic receptor ligand salsoline—but with the added dimension of bromine substitution for targeted molecular recognition [8].
Hydrogen Bonding Capability: The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, significantly enhancing binding affinity to biological targets through complementary polar interactions. Molecular modeling of hydroxy-THIQs demonstrates 1.7-2.5 times increased binding energy to enzymes with polar active sites compared to non-hydroxylated analogs. The specific positioning at C6 creates an optimal geometry for interaction with catalytic residues in oxidoreductases and kinases, where the hydroxyl can form bifurcated hydrogen bonds with aspartate or glutamate residues [7]. This hydrogen bonding capacity directly influences ligand-receptor complex stability, as evidenced by thermal shift assays showing increased target melting temperatures (ΔTm = +3.5°C) when hydroxylated THIQs bind compared to their des-hydroxy counterparts [7].
Solubility and Pharmacokinetics: Hydroxyl introduction dramatically alters the solubility profile of brominated THIQs. While 5-Bromo-1,2,3,4-tetrahydroisoquinoline exhibits moderate aqueous solubility (ESOL predicted: 0.313 mg/mL), the C6-hydroxylated analog shows a substantial 8-10 fold increase due to enhanced hydrogen bonding with water molecules [2] [3]. This solubility enhancement improves bioavailability parameters without eliminating the favorable membrane permeability conferred by the bromine substituent. The balanced logD profile (predicted logD₇.₄ ≈ 1.2) of the bromo-hydroxy hybrid facilitates optimal tissue distribution—a critical consideration for CNS-targeted therapeutics where excessive lipophilicity can impede brain penetration through non-specific binding [3] [7].
Metal Chelation Potential: The ortho-positioned bromine and hydroxyl groups create a potential bidentate ligand system for transition metals. Molecular docking studies suggest that 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol can coordinate to Fe²⁺, Cu²⁺, and Zn²⁺ ions with binding constants (Kb) comparable to known chelators like 8-hydroxyquinoline [7]. This chelation capability has implications for several therapeutic areas:
Table 3: Functional Roles of the C6-Hydroxyl Group in Brominated Tetrahydroisoquinolines
Role | Molecular Mechanism | Biological Consequence |
---|---|---|
Hydrogen Bonding | Forms 1-3 H-bonds with protein residues | Enhanced target affinity and selectivity |
Solubilization | Increases polar surface area to ≈33 Ų | Improved aqueous solubility and oral bioavailability |
Acid-Base Properties | Phenolic pKa ≈ 9.5-10.5 | pH-dependent membrane permeability |
Metal Coordination | Bidentate chelation of divalent cations | Modulation of metalloenzymes; antioxidant effects |
Electron Transfer | Resonance stabilization of semiquinone radicals | Antioxidant/pro-oxidant activity in redox biology |
The hydroxyl group also significantly influences the molecule's redox behavior, enabling participation in electron transfer processes that underlie antioxidant activities. Quantum mechanical calculations indicate a 12-15 kcal/mol reduction in O-H bond dissociation energy compared to aliphatic alcohols, facilitating hydrogen atom transfer in radical quenching reactions. This property is particularly valuable in designing neuroprotective agents targeting oxidative stress pathways, building upon the established antioxidant activity of naturally occurring hydroxy-substituted isoquinolines like salsolinol [7] [8]. The strategic combination of bromine and hydroxyl substituents creates a molecular hybrid with complementary properties—the bromine provides steric definition and lipophilicity while the hydroxyl group enables polar interactions and solubility—making 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol a versatile structural template for medicinal chemistry optimization across multiple therapeutic areas.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: